molecular formula C19H17NO4S2 B2918879 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-15-1

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2918879
CAS No.: 307525-15-1
M. Wt: 387.47
InChI Key: HFVUEIKFKMSDJF-BOPFTXTBSA-N
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Description

(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone compound characterized by a Z-configuration at the C5 position. Its structure features:

  • A 3,4-dimethoxyphenyl group at the benzylidene position.
  • A 2-methoxyphenyl substituent at the N3 position of the thiazolidinone core.
  • A thiocarbonyl group at C2, contributing to its electrophilic reactivity .

This compound has been investigated for its role in modulating biological targets, including plant growth regulators and DNA damage response pathways . Its synthesis typically involves condensation of rhodanine derivatives with substituted benzaldehydes under basic conditions .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-22-14-7-5-4-6-13(14)20-18(21)17(26-19(20)25)11-12-8-9-15(23-2)16(10-12)24-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVUEIKFKMSDJF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidinones with different substituents.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties.

Medicine

In medicine, these compounds are explored for their potential as anti-inflammatory, anticancer, and antidiabetic agents.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves interactions with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Compound Name Key Substituents Biological Activity/Application Reference(s)
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxy (arylidene); 2-methoxy (N3) Plant growth modulation (14.19% efficacy) ; DNA damage response
PFMJ (from ) 3,4-Dimethoxy (arylidene); no polar N3 group Endonuclease inhibition (DNA repair pathways)
(5Z)-5-(3,4-Dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3j) 3,4-Dihydroxy (arylidene) Enhanced solubility; antioxidant potential
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dichloro (arylidene); isopropyl (N3) Antifungal activity
(5Z)-3-Cyclopentyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,4,5-Trimethoxy (arylidene); cyclopentyl (N3) Cytotoxicity (cancer cell lines)

Key Findings from Comparative Studies

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 3,4-dimethoxy substituent (electron-donating) in the target compound enhances π-π stacking interactions with biological targets, as seen in its role as a plant growth modulator . In contrast, 3-nitro or 2,4-dichloro substituents (electron-withdrawing) improve antifungal activity by increasing electrophilicity .

N3 Substitution: Polar groups (e.g., 2-methoxyphenyl) improve solubility but may reduce membrane permeability. Non-polar N3 substituents (e.g., cyclopentyl or isopropyl) enhance lipophilicity, favoring cytotoxicity .

Stereochemical Effects :

  • The Z-configuration at C5 is critical for maintaining planar geometry, enabling interactions with enzyme active sites . E-isomers of related compounds show reduced binding affinity .

Synergistic Effects in Multi-Target Ligands: Derivatives like 3-[(5Z)-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid () combine thiazolidinone cores with carboxylic acid moieties, enabling dual inhibition of enzymes like α-glucosidase and protein tyrosine phosphatase .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (3j) Analog (22)
LogP 3.2 (predicted) 1.8 4.1
Water Solubility Low (methoxy groups reduce H-bonding) Moderate (3,4-dihydroxy enhances solubility) Very low (chloro groups increase hydrophobicity)
Melting Point 210–212°C (similar to 3j) 210–212°C 185–187°C

Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as methoxy groups and phenyl moieties, enhances its biological activity.

Antioxidant Activity

Thiazolidin-4-one derivatives, including the compound , have been shown to exhibit significant antioxidant properties. For instance, studies have demonstrated that modifications at the 2 and 3 positions of the thiazolidinone ring can lead to enhanced radical scavenging activity. The DPPH assay results indicate that certain derivatives possess IC50 values comparable to standard antioxidants like vitamin C .

Anticancer Activity

Recent research highlights the anticancer potential of thiazolidin-4-one derivatives. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. For example, it has been reported that thiazolidinones can inhibit cell proliferation by inducing apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.0Inhibition of PI3K/Akt signaling pathway

Antidiabetic Activity

Thiazolidin-4-ones are also recognized for their antidiabetic properties. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound has shown efficacy in lowering blood glucose levels in diabetic models by enhancing insulin sensitivity .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. The compound exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of the compound against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM, suggesting strong anticancer potential.
  • Antidiabetic Research : In an animal model of diabetes, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. This effect was attributed to enhanced insulin sensitivity and improved glucose uptake by peripheral tissues.

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